Tert-butyl 2-(4-formylphenoxy)acetate
Overview
Description
Tert-butyl 2-(4-formylphenoxy)acetate is a chemical compound with the molecular formula C13H16O4. It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl acetate, has been reported in the literature . The process typically involves a reaction of acetic acid with isobutene. The conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of tert-butyl acetate was linearly correlated with the ratio of Brönsted and Lewis acid amounts .Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.26 g/mol. It has a predicted density of 1.118±0.06 g/cm3 and a predicted boiling point of 344.0±17.0 °C . The melting point is reported to be 56-57 °C .Scientific Research Applications
Oxidation and Catalysis
Tert-butylphenols, including derivatives similar to tert-butyl 2-(4-formylphenoxy)acetate, are investigated for their role in catalysis and oxidation processes. For instance, Shimizu et al. (1990) studied the oxidation of 2,6-di-tert-butyl-4-methylphenol, observing its conversion into various compounds under specific conditions. This research highlights the potential of tert-butylphenols in catalytic oxidation reactions (Shimizu, Orita, Hayakawa, Watanabe, & Takehira, 1990).
Photocatalytic Degradation
Makhatova et al. (2019) explored the photocatalytic degradation of 4-tert-butylphenol, demonstrating its effective breakdown under UV light. This indicates the potential of tert-butylphenol derivatives in environmental applications, particularly in water treatment (Makhatova, Ulykbanova, Sadyk, Sarsenbay, Atabaev, Inglezakis, & Poulopoulos, 2019).
Alkylation Reaction
Zhang et al. (2022) focused on tert-butylphenol as an intermediate in organic synthesis, particularly in the alkylation reaction of phenol and tert-butyl alcohol. Their work involves developing efficient catalysts, highlighting the importance of tert-butylphenol compounds in synthetic chemistry (Zhang, Sun, Wu, Xie, Liu, Wang, Zhang, Shi, Zhuo, & Wang, 2022).
Electrochemical Studies
Richards et al. (1977) and (1975) conducted electrochemical studies on tert-butylphenol derivatives. Their research provides insights into the electrochemical behaviors of these compounds, which can be useful in developing new electrochemical processes and materials (Richards & Evans, 1977); (Richards, Whitson, & Evans, 1975).
Antioxidant Activities
Barclay et al. (1999) studied the antioxidant activities of tert-butylphenols, shedding light on their potential use as antioxidants in various applications. This research is crucial for understanding the role of tert-butylphenol derivatives in preventing oxidative damage (Barclay, Edwards, & Vinqvist, 1999).
Applications in Lubricants
Del Nogal Sánchez et al. (2010) presented a method for determining antioxidants, including tert-butylphenols, in lubricant oils. This emphasizes the application of tert-butylphenol compounds as antioxidants in industrial products (del Nogal Sánchez, Glanzer, Pérez Pavón, García Pinto, & Moreno Cordero, 2010).
Rare-Earth Metal Compounds
Yadav et al. (2015) explored the use of a tert-butylphenol derivative in synthesizing rare-earth metal compounds, indicating its role in the development of new materials with specific magnetic properties (Yadav, Mondal, Mereacre, Jana, Powell, & Roesky, 2015).
Safety and Hazards
Future Directions
While specific future directions for Tert-butyl 2-(4-formylphenoxy)acetate are not mentioned in the available literature, similar compounds have been studied for their potential applications in various fields. For instance, 2,4-Ditert butyl phenol, a compound extracted from Plumbago zeylanica, has been investigated for its antifungal, antioxidant, and cancer-fighting properties . Further investigation and exploration of similar compounds could contribute to their potential application as novel therapeutic agents in the future .
properties
IUPAC Name |
tert-butyl 2-(4-formylphenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(15)9-16-11-6-4-10(8-14)5-7-11/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZONEPGXYVZUKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348679 | |
Record name | tert-butyl 2-(4-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
276884-77-6 | |
Record name | tert-butyl 2-(4-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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